7-Chlorothieno[2,3-b]pyrazine: Technical Guide & Monograph
7-Chlorothieno[2,3-b]pyrazine: Technical Guide & Monograph
The following technical guide details the properties, synthesis, and applications of 7-Chlorothieno[2,3-b]pyrazine , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
7-Chlorothieno[2,3-b]pyrazine (CAS: 59944-74-0) is a fused bicyclic heteroaromatic compound characterized by a pyrazine ring fused to a thiophene ring.[1][2] In drug discovery, this scaffold serves as a bioisostere for quinoline and quinazoline cores, offering unique electronic properties and solubility profiles. It is primarily utilized as a high-value intermediate for synthesizing kinase inhibitors (e.g., PKC, PI3K) and antitumor agents, where the chlorine atom at the C-7 position acts as a versatile handle for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 7-Chlorothieno[2,3-b]pyrazine |
| CAS Registry Number | 59944-74-0 |
| Molecular Formula | C |
| Molecular Weight | 170.62 g/mol |
| SMILES | Clc1csc2nccnc12 |
| InChI Key | KRCMBGHFNZGMDA-UHFFFAOYSA-N |
Physical Properties
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is common. |
| Melting Point | 173–174 °C (Experimental) | Value derived from commercial certificates of analysis; may vary by purity. |
| Boiling Point | ~299 °C (Predicted) | At 760 mmHg. |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | High density due to sulfur/chlorine content. |
| Solubility | DMSO, DMF, Chloroform | Limited solubility in water; soluble in polar organic solvents. |
Synthetic Pathways and Manufacturing
The synthesis of 7-chlorothieno[2,3-b]pyrazine typically proceeds through the construction of the thieno[2,3-b]pyrazine core followed by functionalization, or via cyclization of functionalized pyrazines.
Primary Route: Cyclization and Deoxychlorination
This robust pathway involves the formation of the thienopyrazin-7-one intermediate, followed by chlorination.
-
Core Formation: Reaction of 2,3-dichloropyrazine with ethyl mercaptoacetate (or similar thioglycolates) under basic conditions (Na
CO or NaH) yields the cyclized intermediate, typically thieno[2,3-b]pyrazin-7(6H)-one . -
Chlorination: The lactam carbonyl at position 7 is converted to the chloride using Phosphorus Oxychloride (POCl
) , often with a catalytic amount of DMF.
Alternative Route: Sandmeyer-Type Transformation
For derivatives bearing esters (e.g., methyl 7-chlorothieno[2,3-b]pyrazine-6-carboxylate), the route may start from the corresponding 7-amino compound, utilizing alkyl nitrites and copper chlorides (Sandmeyer reaction), followed by decarboxylation if the parent core is desired.
Visualization of Synthetic Logic
The following diagram illustrates the convergent synthesis strategies.
Figure 1: Synthetic workflow for accessing the 7-chlorothieno[2,3-b]pyrazine scaffold.
Reactivity Profile & Applications
Nucleophilic Aromatic Substitution ( )
The C-7 position is highly activated for nucleophilic attack due to the electron-deficient nature of the fused pyrazine ring.
-
Amination: Reaction with primary and secondary amines displaces the chloride to yield 7-aminothieno[2,3-b]pyrazines . This is the primary method for generating kinase inhibitor libraries.
-
Alkoxylation: Treatment with alkoxides (e.g., NaOMe) yields the corresponding ethers.
Palladium-Catalyzed Cross-Coupling
The C-Cl bond serves as an excellent electrophile for organometallic coupling:
-
Suzuki-Miyaura: Coupling with aryl boronic acids introduces aromatic side chains.
-
Sonogashira: Reaction with terminal alkynes yields alkynyl derivatives, which can undergo further cyclization to form tricyclic lactones (e.g., pyrano-fused systems).
Reaction Map
Figure 2: Divergent reactivity profile of the 7-chloro handle.
Medicinal Chemistry Applications
Kinase Inhibition
The thieno[2,3-b]pyrazine scaffold functions as a bioisostere of the quinazoline core found in drugs like Gefitinib. The nitrogen atoms in the pyrazine ring can engage in hydrogen bonding with the hinge region of kinase ATP-binding pockets.
-
Mechanism: Substitution at the 7-position allows the introduction of solubilizing groups (e.g., piperazines) or pharmacophores that target the ribose-binding pocket.
-
Case Study: Derivatives synthesized via Sonogashira coupling followed by cyclization have demonstrated micromolar potency (
) against human tumor cell lines (e.g., MCF-7, HeLa) and antiparasitic activity against Trypanosoma brucei.
Tricyclic Lactone Formation
Recent research highlights the utility of 7-chlorothieno[2,3-b]pyrazine derivatives as precursors for tricyclic lactones (pyrano[4',3':4,5]thieno[2,3-b]pyrazin-6-ones). These rigidified structures are accessed via acid-catalyzed cyclization of 7-alkynyl intermediates, locking the conformation to improve binding selectivity.
Safety and Handling
-
Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). It may cause respiratory irritation.
-
Handling: Manipulate in a fume hood. Avoid dust formation.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive; hydrolysis may revert the chloride to the lactam.
References
-
Chemical Identity & CAS: 7-Chlorothieno[2,3-b]pyrazine Product Data. BLD Pharm.[3]
-
Synthesis & Antitumor Activity: Martins, M. F., et al. (2025).[4] "Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine...". Molecules, 30(9), 1999.
-
Scaffold Reactivity: Thieno[2,3-b]pyrazine Structure and Properties. PubChem.[5][6][7]
-
Analogous Synthesis (Methodology): Synthesis of 7-Aryl-6,7-dihydrothieno[2,3-b]pyrazines. Semantic Scholar.
-
Commercial Availability & Properties: 7-Chlorothieno[2,3-b]pyrazine. Fluorochem.
Sources
- 1. cas 59944-74-0|| where to buy 7-chlorothieno[2,3-b]pyrazine [english.chemenu.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 59944-74-0 Name: [xixisys.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dichloropyrido[2,3-b]pyrazine | C7H3Cl2N3 | CID 11788868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sesamolin | C20H18O7 | CID 101746 - PubChem [pubchem.ncbi.nlm.nih.gov]
